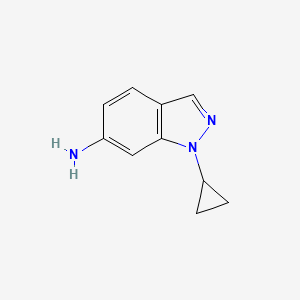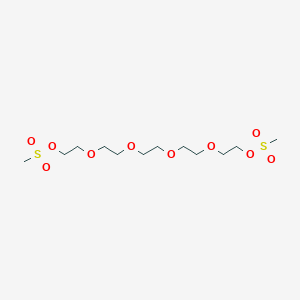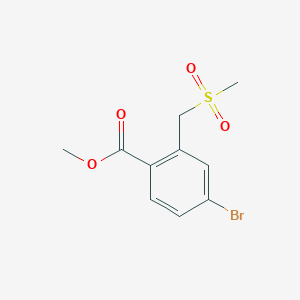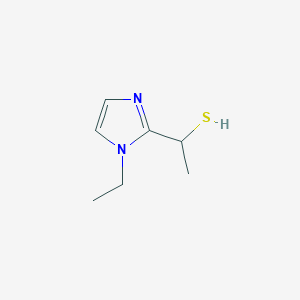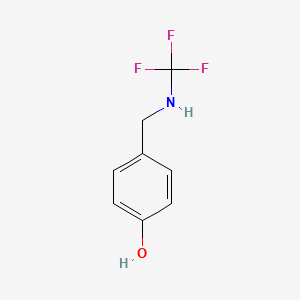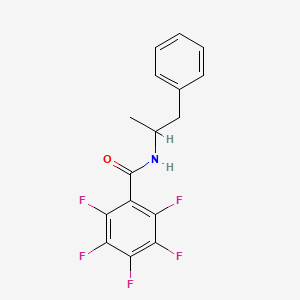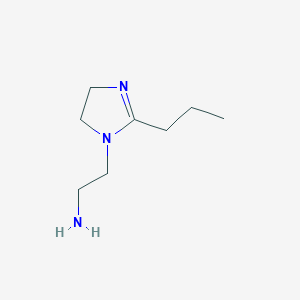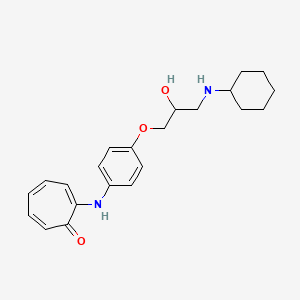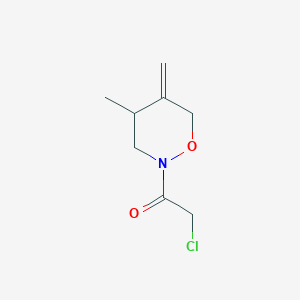
2-Chloro-1-(4-methyl-5-methylidene-1,2-oxazinan-2-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,2-OXAZINE, 2-(CHLOROACETYL)TETRAHYDRO-4-METHYL-5-METHYLENE- is a heterocyclic compound with the molecular formula C6H10ClNO2. It is characterized by the presence of an oxazine ring, which is a six-membered ring containing one oxygen and one nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2-OXAZINE, 2-(CHLOROACETYL)TETRAHYDRO-4-METHYL-5-METHYLENE- typically involves the reaction of chloroacetyl chloride with a suitable precursor containing the oxazine ring. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include toluene and dichloromethane, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors may also be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
2H-1,2-OXAZINE, 2-(CHLOROACETYL)TETRAHYDRO-4-METHYL-5-METHYLENE- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to more saturated derivatives.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxidized oxazine derivatives, reduced tetrahydrooxazine compounds, and substituted derivatives with various functional groups replacing the chloroacetyl moiety .
科学研究应用
2H-1,2-OXAZINE, 2-(CHLOROACETYL)TETRAHYDRO-4-METHYL-5-METHYLENE- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2H-1,2-OXAZINE, 2-(CHLOROACETYL)TETRAHYDRO-4-METHYL-5-METHYLENE- involves its interaction with molecular targets such as enzymes and receptors. The oxazine ring can participate in various biochemical pathways, leading to the modulation of biological activities. The chloroacetyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules .
相似化合物的比较
Similar Compounds
3,6-Dihydro-2H-1,2-oxazines: These compounds share the oxazine ring structure but differ in their substitution patterns and functional groups.
5-Ethyl 7-Methyl 6-(2-Chlorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-1,4-benzo[b][1,4]oxazine-5,7-dicarboxylate: This compound has a similar oxazine ring but with different substituents and additional ring structures.
Uniqueness
2H-1,2-OXAZINE, 2-(CHLOROACETYL)TETRAHYDRO-4-METHYL-5-METHYLENE- is unique due to its specific combination of the oxazine ring with the chloroacetyl and methylene groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
74776-49-1 |
|---|---|
分子式 |
C8H12ClNO2 |
分子量 |
189.64 g/mol |
IUPAC 名称 |
2-chloro-1-(4-methyl-5-methylideneoxazinan-2-yl)ethanone |
InChI |
InChI=1S/C8H12ClNO2/c1-6-4-10(8(11)3-9)12-5-7(6)2/h6H,2-5H2,1H3 |
InChI 键 |
SBJFYJKHIUECDM-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(OCC1=C)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chlorothieno[3,2-d]pyrimidin-6-amine](/img/structure/B13966623.png)
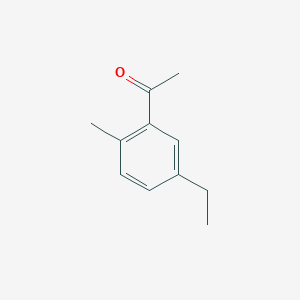
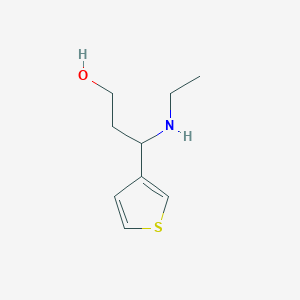
![5H-[1,3,5]Triazepino[3,2-a]benzimidazole](/img/structure/B13966638.png)
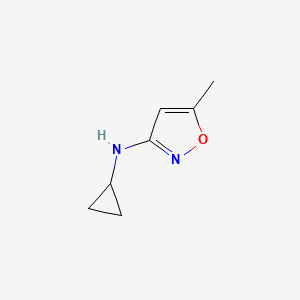
![1-Azabicyclo[3.2.2]nonan-3-OL](/img/structure/B13966651.png)
